N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
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Overview
Description
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of aryl-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to a 3-oxobutanamide moiety. The specific structure of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide suggests that it would have a chloro and methoxy substituent on the aromatic ring, which could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . These reactions often use N-aryl-3-oxobutanamides as starting materials, which react with other reagents like salicylaldehyde and urea in the presence of a catalyst such as NaHSO4. Although the specific synthesis route for N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide detailed information on the molecular geometry, conformational flexibility, and crystal packing, which are essential for understanding the behavior of these compounds in different environments.
Chemical Reactions Analysis
The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring. For instance, the intramolecular charge transfer interactions and the involvement of specific atoms in crystal packing interactions have been studied . Additionally, the formation of intermolecular hydrogen bonds in the solid state, which can be disrupted in solution, is a notable feature of these compounds . These interactions are crucial for the stability and reactivity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can be inferred from related compounds. For example, the molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals have been calculated for similar molecules . These properties are indicative of how the compound might interact with other molecules and its potential applications in various fields, such as materials science or pharmaceuticals.
Scientific Research Applications
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(4-Chloro-2-methoxyphenoxy)acetic acid : This compound is available in powder form with a linear formula of C9H9O4Cl1 . Again, the specific applications and experimental procedures were not detailed in the source.
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Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester : This compound has a CAS Registry Number of 2436-73-9 . The specific applications and experimental procedures were not detailed in the source.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYYSQQVMVIDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide |
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